molecular formula C20H25N3O2S B313713 N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide

Cat. No.: B313713
M. Wt: 371.5 g/mol
InChI Key: WIISXRKQBVNXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide is a synthetic organic compound with the molecular formula C20H25N3O2S It is known for its unique chemical structure, which includes a diethylamino group, a carbamothioyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-(diethylamino)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the carbamothioyl group may form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
  • N-{[4-(diethylamino)phenyl]carbamothioyl}-4-methoxybenzamide
  • N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide

Uniqueness

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, differentiates it from other similar compounds and may influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C20H25N3O2S/c1-4-23(5-2)17-11-9-16(10-12-17)21-20(26)22-19(24)15-7-13-18(14-8-15)25-6-3/h7-14H,4-6H2,1-3H3,(H2,21,22,24,26)

InChI Key

WIISXRKQBVNXLP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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